molecular formula C15H21ClN2O B5714960 N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide

N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide

Cat. No. B5714960
M. Wt: 280.79 g/mol
InChI Key: BEUVUJXSUPOBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a novel small molecule that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of pro-inflammatory cytokines. N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals and the generation of action potentials in neurons. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to block the transmission of pain signals in the spinal cord, resulting in analgesic effects. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, resulting in anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that it exhibits a wide range of biological activities, making it a versatile tool for scientific research. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of research could focus on further elucidating the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, which may lead to the development of more effective therapeutic applications. Additionally, research could focus on optimizing the synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide to improve its availability for laboratory experiments. Furthermore, research could focus on exploring the potential of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide as a treatment for various inflammatory and neurological disorders.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with 4-methylpiperidine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to produce N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUVUJXSUPOBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.